

Anhydrosafflor Yellow B: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: *Anhydrosafflor yellow B*

Cat. No.: *B15624003*

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An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, one of the primary water-soluble bioactive compounds isolated from the flowers of *Carthamus tinctorius* L., commonly known as safflower. Traditional Chinese medicine has long utilized safflower for its purported benefits in promoting blood circulation and resolving blood stasis. Modern pharmacological research has begun to elucidate the scientific basis for these effects, with AHSYB emerging as a compound of significant interest. This technical guide provides a comprehensive overview of the pharmacological profile of AHSYB, summarizing key findings on its mechanisms of action, therapeutic potential, and available experimental data. The information is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

Pharmacological Properties

Anhydrosafflor yellow B exhibits a range of pharmacological activities, with the most prominently studied being its neuroprotective, anti-inflammatory, and cardioprotective effects. It also demonstrates significant antioxidant and antiplatelet aggregation properties.

Neuroprotective Effects

AHSYB has shown considerable promise in protecting neuronal tissues from ischemic injury. Both in vitro and in vivo studies have demonstrated its ability to mitigate the damage caused by cerebral ischemia/reperfusion (I/R) injury. In experimental models, AHSYB treatment has been shown to reduce infarct volume, improve neurological function, and suppress apoptosis of neuronal cells.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant effects of AHSYB are central to its therapeutic potential. The compound has been observed to attenuate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while concurrently enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). Furthermore, in a rat model of acute permanent cerebral ischemia, AHSYB was found to mitigate inflammation in brain tissue and suppress the expression of pro-inflammatory cytokines like IL-6.

Cardioprotective Effects

Emerging evidence suggests that AHSYB possesses cardioprotective properties. Studies have indicated its ability to protect cardiac cells from apoptosis induced by oxygen-glucose deprivation/reoxygenation, a model for ischemic injury in the heart.

Antiplatelet Aggregation

Anhydrosafflor yellow B has been found to inhibit ADP-induced platelet aggregation, a key process in thrombus formation. This activity contributes to the traditional use of safflower in promoting blood circulation.

Mechanism of Action: The SIRT1 Signaling Pathway

A primary mechanism underlying the neuroprotective and antioxidant effects of **Anhydrosafflor yellow B** is the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammatory responses.

AHSYB has been shown to upregulate the expression of SIRT1. This activation of SIRT1 leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box

O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α). The activation of these transcription factors ultimately leads to a reduction in oxidative stress and the inhibition of apoptosis. This is achieved, in part, by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The neuroprotective effects of AHSYB can be abolished by the use of a specific SIRT1 inhibitor, such as EX527, confirming the critical role of this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **Anhydrosafflor yellow B**.

Table 1: In Vitro Effects of **Anhydrosafflor yellow B** on Oxidative Stress Markers in Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Parameter	Concentration of AHSYB	Effect	Reference
Reactive Oxygen Species (ROS)	40, 60, 80 μ M	Dose-dependent decrease	
Malondialdehyde (MDA)	40, 60, 80 μ M	Dose-dependent decrease	
Superoxide Dismutase (SOD)	40, 60, 80 μ M	Dose-dependent increase	
Glutathione Peroxidase (GSH-Px)	40, 60, 80 μ M	Dose-dependent increase	

Table 2: In Vitro Effects of **Anhydrosafflor yellow B** on Apoptosis-Related Protein Expression in Primary Hippocampal Neurons Subjected to OGD/R

Protein	Concentration of AHSYB	Effect	Reference
Bax	Not specified	Decrease	
Bcl-2	Not specified	Increase	

Table 3: In Vivo Effects of **Anhydrosafflor yellow B** in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

Parameter	Dosage of AHSYB	Effect	Reference
Neurological Deficit Score	2, 4, 8 mg/kg (i.v.)	Dose-dependent decrease	
Infarct Volume	1.75, 3.5, 7 mg/kg	Dose-dependent decrease	
ROS (serum)	2, 4, 8 mg/kg (i.v.)	Dose-dependent decrease	
MDA (serum)	2, 4, 8 mg/kg (i.v.)	Dose-dependent decrease	
SOD (serum)	2, 4, 8 mg/kg (i.v.)	Dose-dependent increase	
GSH-Px (serum)	2, 4, 8 mg/kg (i.v.)	Dose-dependent increase	
TNF- α mRNA (brain)	7 mg/kg	Decrease	
IL-6 mRNA (brain)	7 mg/kg	Decrease	
TNF- α protein (serum)	7 mg/kg	Decrease	
IL-6 protein (serum)	7 mg/kg	Decrease	

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates ischemic conditions in a cell culture setting.

- **Cell Culture:** Primary hippocampal neurons are cultured in a suitable medium and environment.

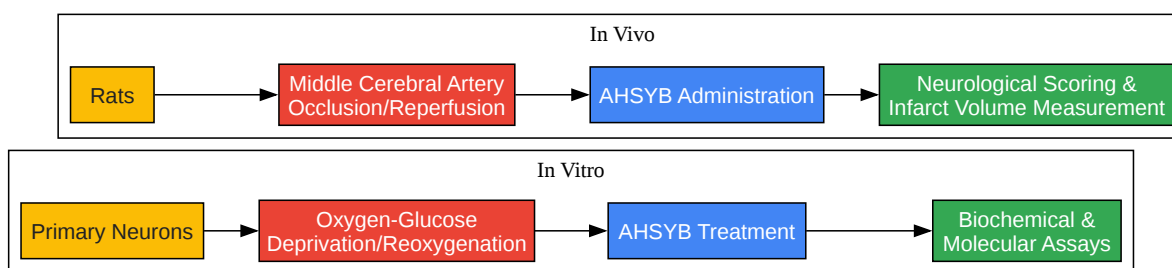
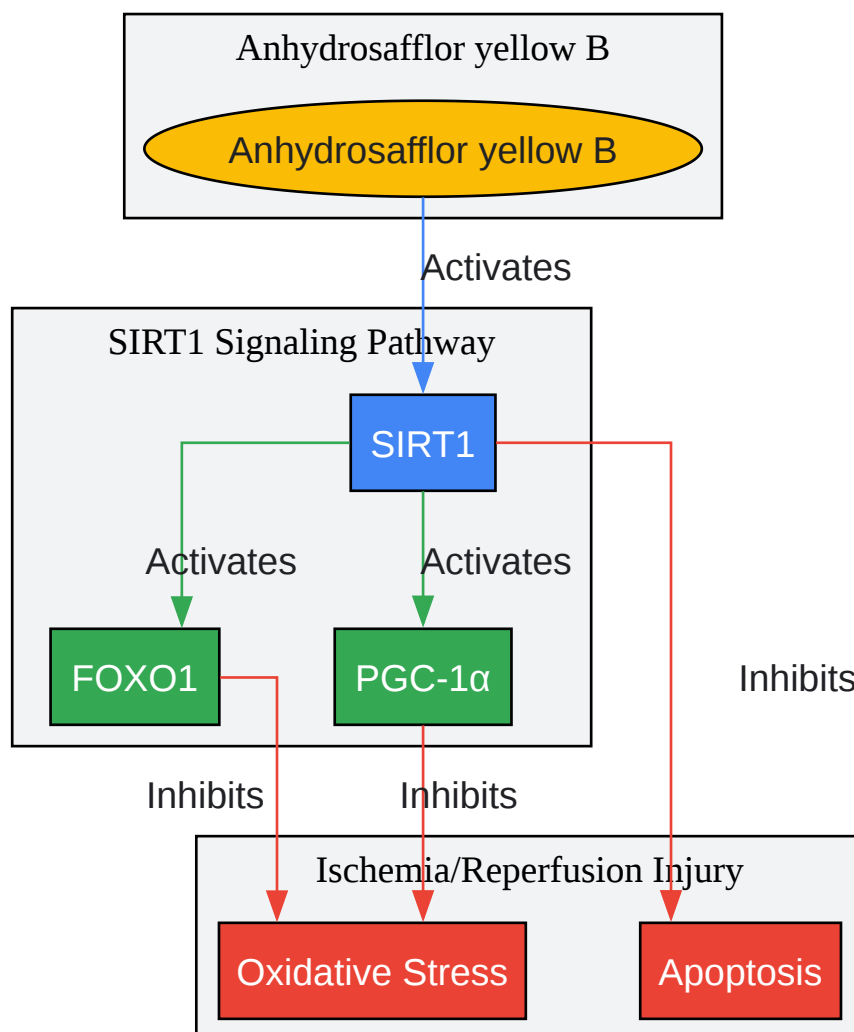
- **OGD Induction:** The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).
- **Reoxygenation:** The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period of reoxygenation (e.g., 24 hours).
- **AHSYB Treatment:** **Anhydrosafflor yellow B** is added to the culture medium at various concentrations during the reoxygenation phase.
- **Assessment:** Cell viability, markers of oxidative stress (ROS, MDA, SOD, GSH-Px), and apoptosis (e.g., Hoechst staining, Bax/Bcl-2 expression) are measured using appropriate assays.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This is a widely used animal model for focal cerebral ischemia.

- **Animal Model:** Adult male Sprague-Dawley rats are typically used.
- **Anesthesia:** The animals are anesthetized using an appropriate anesthetic agent.
- **Surgical Procedure:** The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
- **Reperfusion:** After a defined period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.
- **AHSYB Administration:** **Anhydrosafflor yellow B** is administered, typically via intravenous injection, at various doses.
- **Evaluation:** Neurological deficit scores are assessed, and at the end of the experiment, brain tissue is collected to measure infarct volume (e.g., using TTC staining) and for biochemical and molecular analyses (e.g., ELISA, Western blot, RT-PCR).

Visualizations



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